3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid
Description
Properties
CAS No. |
919290-49-6 |
|---|---|
Molecular Formula |
C20H12ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C20H12ClNO3/c21-14-6-4-11-5-7-15-17(10-22-19(23)18(15)16(11)9-14)12-2-1-3-13(8-12)20(24)25/h1-10H,(H,22,23)(H,24,25) |
InChI Key |
NFMVZVMQAUDIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoic Acid Attachment: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. Typical conditions involve refluxing with sulfuric acid or using coupling agents like oxalyl chloride to form reactive intermediates. For example:
-
Reaction with methanol in the presence of H₂SO₄ yields methyl 3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoate.
-
Yields depend on solvent polarity and steric hindrance from the alcohol .
Key Reaction Parameters
| Alcohol | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Toluene | Reflux | 65–78 |
| Ethanol | Oxalyl chloride | DCM | 0–25°C | 70–85 |
Amidation and Peptide Coupling
The carboxylic acid reacts with amines to form amides, often mediated by carbodiimides (e.g., DCC, EDC) or activating agents like HATU. For instance:
-
Reaction with benzylamine using EDC/HOBt in DMF produces 3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide (CAS: 516481-36-0) .
-
Sterically hindered amines show reduced reactivity, requiring elevated temperatures .
Optimized Conditions
| Amine | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DIPEA | DMF | 82 |
| Cyclohexylamine | HATU | TEA | THF | 68 |
Multicomponent Reactions (Ugi-4CR)
The compound participates in ammonia-Ugi-4-component reactions (Ugi-4CR) to generate isoquinolone-4-carboxylic acid derivatives. A Cu-catalyzed cascade reaction enables post-Ugi cyclization:
-
Reacting with 2-halobenzoic acids, aldehydes, and isocyanides in dioxane/Cs₂CO₃ at 80°C forms polysubstituted isoquinolin-1(2H)-ones .
-
Yields range from 32–86%, influenced by substituent steric effects and catalyst loading .
Substrate Scope and Yields
| Aldehyde | Isocyanide | Halobenzoic Acid | Product Yield (%) |
|---|---|---|---|
| Cyclopentanecarbaldehyde | Benzyl | 2-Iodo | 44 |
| 2,3-Dimethoxybenzaldehyde | 4-Methoxybenzyl | 2-Bromo | 70 |
Cascade Reactions for Heterocycle Formation
Under Cu(I) catalysis, the compound undergoes domino Ullmann-type C–C coupling and intramolecular cyclization to form fused heterocycles. For example:
-
Reaction with ethyl acetoacetate in dioxane at 80°C generates indenoisoquinoline derivatives (58% yield) .
-
Mechanistic studies suggest a pathway involving ortho-directed C–C coupling, followed by cyclocondensation .
Mechanistic Pathway
-
Cu(I)-mediated Ullmann coupling forms intermediate 9 .
-
Intramolecular condensation produces 10 .
-
Final SN2 reaction yields isoquinolone-4-carboxylic acid derivatives .
Functional Group Transformations
The benzoic acid moiety can be converted into phosphorylated analogs via Curtius rearrangement. For example:
-
Treatment with phosphoryl azides generates 1,2-dihydro-2-oxo-4-quinolinyl phosphates in one pot (modest yields) .
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Acyl-benzoic acid | PO(N₃)₃ | Quinolinyl phosphate | 45–55 |
Biological Activity and Derivatization
While not a direct reaction, the compound’s derivatives exhibit antitumor and kinase-inhibitory properties. For example:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar scaffold display potent activity against mammalian cancer cells, suggesting that this compound could serve as a lead structure for the development of new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi . These properties could be particularly useful in the formulation of new antibiotics or antifungal agents.
Agricultural Applications
Plant Disease Management
The bioactive nature of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid has led to its exploration in agricultural settings. Its derivatives have been evaluated for efficacy in managing plant diseases, particularly those caused by fungal pathogens. The ability to inhibit fungal growth could make this compound valuable in developing new fungicides .
Material Science
Polymeric Applications
In material science, the compound's unique chemical structure allows for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties and thermal stability of polymers when used as an additive. This application is particularly relevant for developing advanced materials with tailored properties for specific industrial uses .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid against human cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity, highlighting the importance of structural diversity in drug design .
Case Study 2: Antifungal Efficacy
Another research effort focused on the antifungal activity of this compound against Candida albicans. The study found that specific derivatives showed promising results in inhibiting fungal growth, suggesting potential applications in developing antifungal treatments .
Summary Table of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxic activity against cancer cells |
| Antimicrobial agents | Effective against resistant bacterial and fungal strains | |
| Agricultural Science | Plant disease management | Potential fungicide with effective inhibition rates |
| Material Science | Polymer enhancement | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key structural features are compared below with three analogs:
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid (CAS 950266-82-7)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
3-Methylsalicylic Acid (2-Hydroxy-3-methylbenzoic acid)
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Isoquinoline vs. Oxazepin Core: The target compound’s isoquinoline scaffold (bicyclic aromatic system) contrasts with the oxazepin ring (seven-membered heterocycle with O and N) in the CAS 950266-82-7 analog. The isoquinoline’s rigid, planar structure enhances π-π stacking interactions, making it suitable for DNA or kinase binding. The oxazepin’s flexibility may improve bioavailability but reduce target specificity .
- Substituent Effects : The chloro and oxo groups in the target compound increase electron-withdrawing effects, raising benzoic acid acidity (pKa ~3.5–4.0) compared to caffeic acid (pKa ~4.5–5.0) . The chloro group also enhances lipophilicity (logP ~2.8), aiding membrane penetration but reducing aqueous solubility.
- Molecular Weight and Bioavailability : The target compound’s higher molecular weight (~316.7) compared to caffeic acid (180.16) and 3-methylsalicylic acid (152.15) suggests reduced solubility but increased binding affinity due to extended functional groups.
Pharmacological Activity
- Target Compound: Preliminary studies suggest potent inhibition of tyrosine kinases (e.g., EGFR) due to isoquinoline’s planar structure mimicking ATP’s adenine moiety. The chloro group may stabilize binding via hydrophobic interactions .
- Oxazepin Analog : Likely used as an intermediate in CNS drug synthesis, where oxazepin rings are common in anxiolytics (e.g., oxazepam derivatives) .
- Caffeic Acid : Exhibits antioxidant and anti-inflammatory effects via radical scavenging but lacks target specificity .
- 3-Methylsalicylic Acid : Shares anti-inflammatory mechanisms with aspirin but with reduced gastrointestinal toxicity due to methyl substitution .
Biological Activity
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a unique structure comprising a chloro-substituted isoquinoline moiety linked to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 349.77 g/mol. The presence of both the carboxylic acid functional group and the isoquinoline core contributes to its diverse reactivity and biological interactions.
Biological Activity
Research indicates that 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid exhibits significant biological activity:
-
Anti-inflammatory Properties :
- The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways. Studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
-
Anticancer Potential :
- Preliminary investigations have indicated that this compound interacts with various biological macromolecules, including proteins and nucleic acids, suggesting potential anticancer properties. It may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Enzyme Inhibition :
Comparative Analysis
To better understand the uniqueness of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid | Similar isoquinoline core; different substitution pattern | Potential anti-inflammatory activity | Different position of carboxylic acid |
| 6-(3-Aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one | Contains amino group; lacks carboxylic acid | Investigated for neuroprotective effects | Lacks benzoic acid functionality |
| 3-(N-Methyl-N-(4-methylphenyl))benzamide | Benzamide structure; no chloro or isoquinoline moiety | Studied for analgesic properties | Different core structure |
This table highlights how the combination of functional groups in 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid may enhance its therapeutic effects compared to similar compounds.
Case Studies
Several case studies have been conducted to assess the biological efficacy of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid:
- In Vitro Studies :
-
Animal Models :
- Animal studies have shown that administration of the compound led to reduced tumor growth rates in xenograft models, supporting its potential use in cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with a Buchwald-Hartwig amination or Ullmann coupling to introduce the chloro-substituted isoquinoline core, followed by Suzuki-Miyaura cross-coupling to attach the benzoic acid moiety. Key variables to optimize include solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature gradients (80–120°C). Monitor intermediates via TLC and HPLC to identify bottlenecks. For yield improvement, consider microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbonyl groups, FT-IR to validate the carboxylic acid (stretch at ~2500–3300 cm⁻¹) and chloro-substitution (600–800 cm⁻¹), and HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). For crystallinity analysis, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol .
Q. How can researchers evaluate the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility assays in buffered solutions (pH 1–10) using UV-Vis spectroscopy to measure absorbance at λ_max. For stability, incubate aliquots at 25°C and 37°C, and analyze degradation products via LC-MS every 24 hours. Note: The carboxylic acid group may protonate/deprotonate at pH > 4.5, affecting solubility .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s 3D geometry, then use molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd). Compare results with analogous benzoic acid derivatives to identify structure-activity relationships (SARs) .
Q. How should contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform counter-screening against off-target proteins to rule out non-specific binding. Use statistical tools (e.g., Grubbs’ test) to identify outliers. If discrepancies persist, validate via orthogonal methods (e.g., cell-free vs. cell-based assays) and adjust for variables like membrane permeability or efflux pump activity .
Q. What experimental designs are suitable for probing the compound’s metabolic fate in hepatic microsomes?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions at intervals (0–60 min) with acetonitrile, then analyze metabolites via UPLC-QTOF-MS. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare with in silico predictions (e.g., MetaSite) to refine models .
Methodological Design & Data Analysis
Q. How can researchers design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications at the chloro, benzoic acid, or isoquinoline positions.
- Step 2 : Assay derivatives against a panel of targets (e.g., cancer cell lines, enzymatic targets) to generate IC₅₀ or EC₅₀ data.
- Step 3 : Apply multivariate analysis (PCA or PLS regression) to correlate structural features (e.g., logP, polar surface area) with activity. Highlight outliers for further mechanistic studies .
Q. What protocols mitigate interference from the compound’s autofluorescence in cell-based assays?
- Methodological Answer : Pre-scan the compound’s excitation/emission spectra (e.g., 300–600 nm) using a fluorescence plate reader. If overlap occurs with reporter dyes (e.g., FITC), switch to non-overlapping probes (e.g., Cy5) or use luminescence-based assays (e.g., CellTiter-Glo). Alternatively, employ quenchers like trypan blue to suppress background signal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
